Sodium phosphate monobasic monohydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

磷酸一钠一水合物: 是一种无机化合物,化学式为NaH₂PO₄·H₂O 。它是磷酸的钠盐,以一水合物的形式存在。 这种化合物因其缓冲性能和水溶性,在各种工业、生物和化学应用中被广泛使用 .

作用机制

磷酸一钠一水合物主要通过其缓冲能力和渗透特性发挥作用。 在生物系统中,它会增加肠腔中的溶质量,产生渗透梯度,将水吸入肠腔,导致液体含量增加和排便 . 它还用作各种化学和生物应用中的 pH 稳定剂 .

生化分析

Biochemical Properties

Sodium phosphate monobasic monohydrate is a reagent commonly used in molecular biology, biochemistry, and chromatography with a very high buffering capacity . It is extremely hygroscopic and soluble in water . It has been used as a component of phosphate buffer to maintain the pH for the preparation of collagen gels and matrices .

Cellular Effects

This compound plays a crucial role in cellular function. It is thought to work by increasing fluid in the small intestine . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its role as a saline laxative. It is thought to work by increasing fluid in the small intestine, which usually results in a bowel movement after 30 minutes to 6 hours .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have certain temporal effects. For instance, it has been used in the preparation of collagen gels and matrices, where it helps maintain the pH

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a source of phosphorus, which is used to prevent or correct hypophosphatemia in patients with restricted or no oral intake . Phosphorus in the form of organic and inorganic phosphate has a variety of important biochemical functions in the body and is involved in many significant metabolic and enzyme reactions .

准备方法

合成路线和反应条件: 磷酸一钠一水合物通常通过用氢氧化钠或碳酸钠部分中和磷酸来合成。反应如下:

H₃PO₄+NaOH→NaH₂PO₄+H₂O

工业生产方法: 在工业环境中,磷酸一钠一水合物是在受控条件下,通过磷酸与钠源(如氢氧化钠或碳酸钠)反应制得的。 然后将所得溶液结晶以获得一水合物形式 .

化学反应分析

反应类型:

-

热分解: 当加热到 169°C 以上时,磷酸一钠一水合物会分解生成焦磷酸二钠和水:

2NaH₂PO₄→Na₂H₂P₂O₇+H₂O

继续加热到 550°C 会形成三偏磷酸三钠:

3NaH₂PO₄→Na₃P₃O₉+3H₂O

-

酸碱反应: 磷酸一钠一水合物与强酸(如盐酸)反应生成磷酸和氯化钠:

NaH₂PO₄+HCl→H₃PO₄+NaCl

常用试剂和条件:

试剂: 氢氧化钠,碳酸钠,盐酸。

条件: 受控的温度和 pH 条件,以确保所需产物的形成。

主要产物:

- 焦磷酸二钠

- 三偏磷酸三钠

- 磷酸

- 氯化钠

科学研究应用

化学:

- 用作各种化学反应和溶液中的缓冲剂。

- 用于制备磷酸盐缓冲液以控制 pH 值。

生物学:

- 用于分子生物学,制备缓冲溶液以保持 pH 稳定性。

- 用作试剂,检测生物样品中的镁离子 .

医药:

- 用作盐水泻药,增加小肠中的水分,帮助排便 .

- 用于制备某些药物制剂。

工业:

- 用作食品中的螯合剂、乳化剂和缓冲剂。

- 用于陶瓷、洗涤剂和防火剂的生产 .

相似化合物的比较

类似化合物:

- 磷酸一钾 (KH₂PO₄)

- 磷酸一铵 (NH₄H₂PO₄)

- 磷酸二钠 (Na₂HPO₄)

- 磷酸三钠 (Na₃PO₄)

比较:

- 磷酸一钾 和 磷酸一铵 在缓冲性能方面相似,但在阳离子组成方面有所不同,这会影响它们的溶解度和具体应用。

- 磷酸二钠 和 磷酸三钠 具有更高的钠含量和不同的 pH 缓冲范围,使其适用于不同的工业和化学过程 .

磷酸一钠一水合物因其特定的 pH 缓冲范围和形成各种水合物的能力而具有独特性,使其能够在多种应用中发挥作用。

属性

CAS 编号 |

10049-21-5 |

|---|---|

分子式 |

H5NaO5P |

分子量 |

139.00 g/mol |

IUPAC 名称 |

sodium;dihydrogen phosphate;hydrate |

InChI |

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

InChI 键 |

AXCRQNJHVGYJII-UHFFFAOYSA-N |

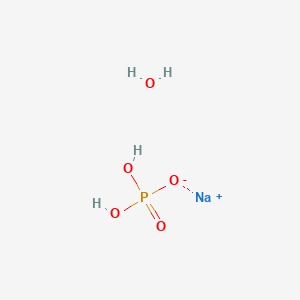

SMILES |

O.OP(=O)(O)[O-].[Na+] |

手性 SMILES |

O.OP(=O)(O)[O-].[Na+] |

规范 SMILES |

O.OP(=O)(O)O.[Na] |

| 10049-21-5 | |

物理描述 |

White odorless solid; Slightly deliquescent; [Merck Index] White hygroscopic crystals; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

相关CAS编号 |

60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |

同义词 |

Monobasic Sodium Phosphate Monohydrate; Monosodium Phosphate Monohydrate; Sodium Dihydrogen Phosphate Monohydrate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。